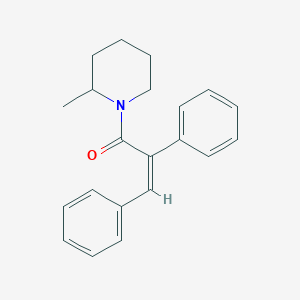![molecular formula C15H14BrN3O2 B5369619 N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5369619.png)
N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide, also known as BAY 41-2272, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC stimulators, which are known to have vasodilatory effects that can be beneficial in treating various cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide involves the stimulation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). cGMP is a signaling molecule that plays a key role in regulating vascular tone and blood pressure. By stimulating sGC, this compound 41-2272 can increase the production of cGMP, leading to vasodilation and reduced blood pressure.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects. These include vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. These effects are thought to be mediated by the increased production of cGMP and the downstream signaling pathways that it activates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide in lab experiments is its well-defined mechanism of action and the extensive research that has been done on its properties. This makes it a reliable and well-understood compound that can be used in a variety of experimental settings. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions that could be explored in the study of N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide. One potential area of research is the development of new sGC stimulators that have improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as heart failure and renal dysfunction. Finally, the development of new methods for synthesizing this compound could lead to more cost-effective production and wider availability for research purposes.
Métodos De Síntesis
The synthesis of N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide involves a multi-step process that has been described in several research papers. The general approach involves the reaction of 4-bromoaniline with phosgene to form 4-bromobenzoyl chloride, which is then reacted with 3-aminophenylacetic acid to form the final product.
Aplicaciones Científicas De Investigación
N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. One of the main applications of this compound is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries that supply the lungs. Studies have shown that this compound 41-2272 can improve pulmonary vascular resistance and reduce pulmonary arterial pressure, making it a promising candidate for the treatment of this condition.
Propiedades
IUPAC Name |
N-[3-[(4-bromophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-10(20)17-13-3-2-4-14(9-13)19-15(21)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELGWOCVNUFINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5369544.png)

![N-ethyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5369548.png)
![3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione](/img/structure/B5369555.png)
![N-[1-({[1-(hydroxymethyl)propyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]benzamide](/img/structure/B5369563.png)
![{1-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5369570.png)
![2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B5369577.png)

![2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5369587.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B5369589.png)
![N-(2,3-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5369591.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B5369596.png)
![4-bromo-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5369611.png)